molecular formula C16H16N2O2 B4438531 N-[3-(acetylamino)-4-methylphenyl]benzamide

N-[3-(acetylamino)-4-methylphenyl]benzamide

Cat. No.: B4438531
M. Wt: 268.31 g/mol
InChI Key: IVWVMDANRFMDJM-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methylphenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to a methylphenyl ring, which is further connected to a benzamide moiety

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-9-14(10-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWVMDANRFMDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methylphenyl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation of the amino group. A continuous flow microreactor system can be employed to optimize the reaction parameters, such as reaction time, temperature, and reagent concentration, resulting in high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors allows for efficient and consistent production, minimizing the formation of by-products and ensuring high-quality output. The process involves careful monitoring of reaction conditions and the use of high-purity starting materials to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzamide derivatives.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzamide moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)-4-methylphenyl]benzamide is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets and its overall reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(acetylamino)-4-methylphenyl]benzamide
Reactant of Route 2
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